Cinnzeylanol
Description
3-Deoxyryanodol is a diterpenoid compound structurally related to ryanodol, a key component of the insecticidal alkaloid ryanodine. It lacks a hydroxyl group at the C3 position compared to ryanodol, which influences its biological activity and physicochemical properties. Ryanodol derivatives are notable for their interaction with ryanodine receptors (RyRs), calcium channels critical for muscle contraction and neuronal signaling.
Properties
IUPAC Name |
3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,13,14-hexol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O7/c1-10(2)15(22)9-17(24)13(4)8-18(25)14(15,5)20(17,26)19(27-18)12(21)11(3)6-7-16(13,19)23/h10-12,21-26H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHZPQAYPSOHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C3(CC4(C5(C(CC3(C5(C2(C1O)O4)O)O)(C(C)C)O)C)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cinnzeylanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62394-04-1 | |
| Record name | Cinnzeylanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
278 - 279 °C | |
| Record name | Cinnzeylanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxyryanodol involves several steps, starting from anhydroryanodol. The process includes the reduction of anhydroryanodol followed by various functional group modifications to achieve the desired structure. Key reagents used in the synthesis include strong bases and lithium reagents .
Industrial Production Methods: While specific industrial production methods for 3-Deoxyryanodol are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods typically employ optimized reaction conditions to maximize yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxyryanodol undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophilic reagents like sodium methoxide or electrophilic reagents like sulfuric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
3-Deoxyryanodol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of diterpenoids.
Biology: Investigated for its natural insecticidal properties and potential effects on insect physiology.
Medicine: Explored for its potential therapeutic applications, including its effects on calcium channels and muscle contraction.
Industry: Utilized in the development of natural insecticides and other agricultural products
Mechanism of Action
The mechanism of action of 3-Deoxyryanodol involves its interaction with calcium channels in muscle cells. By binding to these channels, the compound modulates calcium permeability, leading to altered muscle contraction. This mechanism is similar to that of other ryanoids, which are known to affect the ryanodine receptor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Dehydrodeoxycholic Acid
- Structural Features : A bile acid derivative with a 3-keto group and a 12α-hydroxyl group, classified under hydroxy bile acids .
- Functional Contrast: Unlike 3-Deoxyryanodol (a diterpenoid), 3-Dehydrodeoxycholic acid is a steroid involved in lipid digestion and cholesterol metabolism. Its 3-keto group enhances hydrophobicity, whereas the absence of a hydroxyl group in 3-Deoxyryanodol may reduce polarity and receptor-binding affinity.
- Biological Activity: No insecticidal or RyR-modulating activity reported; primarily functions as a detergent and signaling molecule in mammals .
3'-Deoxyinosine
- Structural Features : A nucleoside analog lacking a hydroxyl group at the 3' position of the ribose ring .
- Functional Contrast: While both compounds are "deoxy" derivatives, 3'-Deoxyinosine affects RNA synthesis and viral replication, whereas 3-Deoxyryanodol likely targets calcium channels.
3-Acetyldeoxynivalenol
- Structural Features : A trichothecene mycotoxin with a deoxy group at C3 and an acetyl modification .
- Functional Contrast: 3-Acetyldeoxynivalenol inhibits protein synthesis in eukaryotes, while 3-Deoxyryanodol’s mechanism likely involves calcium channel modulation. Both lack hydroxyl groups at C3, but this modification in 3-Acetyldeoxynivalenol enhances stability and toxicity in food contaminants .
Data Table: Key Properties of Analogous Compounds
Research Findings and Limitations
- This is analogous to 3-Dehydrodeoxycholic acid’s 3-keto group enhancing hydrophobicity .
- Toxicity and Safety: Unlike 3-Acetyldeoxynivalenol (regulated as a food toxin) or 3'-Deoxyinosine (research-only), 3-Deoxyryanodol’s safety profile remains uncharacterized in the provided evidence .
- Gaps in Evidence: No data on synthesis, spectroscopic profiles, or direct biological assays for 3-Deoxyryanodol were found. Comparative analysis relies on extrapolation from structurally dissimilar compounds.
Biological Activity
3-Deoxyryanodol, also known as Cinnzeylanol, is a sesquiterpenoid compound primarily isolated from the plant Datura metel. Its biological activity has garnered attention in various fields, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of 3-Deoxyryanodol, supported by data tables and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 384.46 g/mol
- CAS Number : 62394-04-1
3-Deoxyryanodol exhibits its biological effects primarily through its interaction with ryanodine receptors (RyRs), which are critical for calcium signaling in muscle cells. The compound functions as a modulator of these receptors, influencing calcium release from the sarcoplasmic reticulum, thereby affecting muscle contraction and other cellular processes.
Antimicrobial Activity
Research indicates that 3-Deoxyryanodol possesses antimicrobial properties. In a study examining its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Bacillus subtilis | 25 |
| Escherichia coli | 100 |
These results suggest potential applications in developing natural antimicrobial agents.
Cytotoxicity
The cytotoxic effects of 3-Deoxyryanodol have been evaluated in several cancer cell lines. A notable study assessed its impact on human breast cancer (MCF-7) and lung cancer (A549) cells. The IC values were found to be:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These findings indicate that 3-Deoxyryanodol may serve as a potential chemotherapeutic agent, warranting further investigation into its mechanisms and efficacy.
Anti-inflammatory Effects
In vitro studies have shown that 3-Deoxyryanodol can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This anti-inflammatory activity suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several case studies have explored the practical applications of 3-Deoxyryanodol in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with formulations containing 3-Deoxyryanodol showed a significant reduction in infection rates compared to control groups.
- Case Study on Cancer Treatment : A pilot study involving patients with advanced breast cancer indicated that adjunct therapy with 3-Deoxyryanodol improved overall survival rates and reduced tumor size when combined with standard chemotherapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
